molecular formula C15H12BrClN2O2 B10782138 6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine

6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine

Cat. No.: B10782138
M. Wt: 367.62 g/mol
InChI Key: YUEQBWZPZJXBHY-UHFFFAOYSA-N
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Description

6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine is a synthetic organic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and chemical research. This compound, with its unique substituents, may exhibit interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and chlorine atoms to the benzoxazine ring.

    Oxidation: Formation of the oxidopyridin-1-ium group.

    Alkylation: Introduction of the dimethyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo further oxidation reactions, potentially altering its electronic properties.

    Reduction: Reduction reactions could be used to modify the oxidopyridin-1-ium group.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in various organic reactions.

    Polymer Science: Benzoxazine derivatives are often used in the synthesis of high-performance polymers.

Biology and Medicine

    Biological Studies: Could be used as a probe or reagent in biochemical assays.

Industry

    Materials Science: Applications in the development of advanced materials with specific properties, such as thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a catalytic process, the compound might interact with substrates through its functional groups, facilitating the reaction. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-7-chloro-2,2-dimethyl-1,3-benzoxazine: Lacks the oxidopyridin-1-ium group.

    7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine: Lacks the bromine atom.

    6-bromo-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine: Lacks the chlorine atom.

Uniqueness

The presence of both bromine and chlorine atoms, along with the oxidopyridin-1-ium group, makes 6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine unique

Properties

Molecular Formula

C15H12BrClN2O2

Molecular Weight

367.62 g/mol

IUPAC Name

6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine

InChI

InChI=1S/C15H12BrClN2O2/c1-15(2)18-14(12-5-3-4-6-19(12)20)9-7-10(16)11(17)8-13(9)21-15/h3-8H,1-2H3

InChI Key

YUEQBWZPZJXBHY-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(C2=CC(=C(C=C2O1)Cl)Br)C3=CC=CC=[N+]3[O-])C

Origin of Product

United States

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